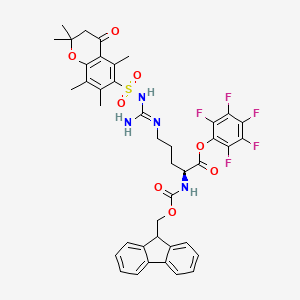

Fmoc-Arg(Pmc)-OPfp

説明

Structure

2D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLRWMCDEBEALM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39F5N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Arg Pmc Opfp and Its Integration into Peptide Chain Assembly

Comparative Analysis of Activated Esters in Peptide Coupling Reactions

The activation of the carboxylic acid group of an amino acid is a critical step to facilitate its coupling with the free amine of the growing peptide chain. Activated esters are a class of reactive amino acid derivatives that have found broad application in peptide synthesis. bachem.com Among these, pentafluorophenyl (OPfp) esters have emerged as highly effective reagents.

Advantages of Pre-activated Pentafluorophenyl Esters (OPfp)

Fmoc-amino acid-OPfp esters are pre-activated forms of amino acids that offer several advantages in SPPS. nih.gov They are often crystalline solids, which allows for their purification to a high degree, ensuring clean coupling reactions. google.comgoogle.com This pre-activation strategy avoids the need for in situ activation steps during the synthesis cycle, which can simplify automation and reduce the contact time of the growing peptide chain with potentially harmful activating reagents. nih.gov

The high reactivity of OPfp esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester a good leaving group. nih.gov This reactivity leads to rapid coupling reactions, often comparable to those achieved with symmetrical anhydrides. nih.gov Despite their high reactivity, Fmoc-amino acid-OPfp esters are generally stable enough for storage and handling, a significant advantage over less stable activated species. bachem.com The use of preformed OPfp esters can also minimize the risk of racemization during coupling. bachem.com

| Property | Advantage of Fmoc-AA-OPfp Esters |

| Physical State | Often crystalline, allowing for high purity. google.comgoogle.com |

| Activation | Pre-activated, simplifying automation and minimizing side reactions. nih.gov |

| Reactivity | Highly reactive due to the electron-withdrawing pentafluorophenyl group, leading to fast coupling. nih.gov |

| Stability | Generally stable for storage and handling. bachem.com |

| Racemization | Reduced risk of racemization during coupling. bachem.com |

Distinction from In Situ Activation Strategies (e.g., Uronium/Aminium Salts, Carbodiimides)

In contrast to the use of pre-activated esters, in situ activation involves the generation of the reactive species directly in the reaction vessel. Common in situ activating reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU, TBTU, and HATU. chempep.compeptide2.com

While effective, these methods have potential drawbacks. Carbodiimide-mediated couplings can lead to the formation of N-acylurea byproducts, and the direct addition of the carbodiimide (B86325) to the resin can be problematic. peptide2.com Uronium/aminium salt-based reagents require the presence of a base, which can sometimes lead to side reactions like racemization. bachem.comchempep.com A key distinction is that with pre-activated esters like Fmoc-Arg(Pmc)-OPfp, the activating agent is not in direct contact with the resin-bound peptide, which can help to avoid certain side reactions. nih.gov In situ methods, however, involve the mixing of the amino acid, activating reagent, and the resin-bound peptide, increasing the potential for unwanted interactions. chempep.com

| Activation Strategy | Description | Advantages | Disadvantages |

| Pre-activated Esters (e.g., OPfp) | The amino acid is activated prior to its addition to the coupling reaction. | High purity, simplified automation, reduced side reactions. nih.govgoogle.comgoogle.com | May require an additional synthesis step to prepare the activated ester. |

| In Situ Activation (e.g., Carbodiimides, Uronium salts) | The reactive species is generated directly in the reaction vessel. chempep.compeptide2.com | Convenient, avoids the need to isolate the activated species. | Potential for side reactions (e.g., N-acylurea formation, racemization), direct contact of activating agent with peptide-resin. bachem.comchempep.compeptide2.com |

Optimized Protocols for this compound Coupling in SPPS

The successful incorporation of this compound into a peptide sequence, particularly in challenging cases, requires careful optimization of the reaction conditions.

Reaction Kinetics and Solvent Effects on Coupling Efficiency

The rate and efficiency of the coupling reaction are influenced by several factors, including the solvent. Polar aprotic solvents like dimethylformamide (DMF) are generally preferred for SPPS as they facilitate the dissolution of the reagents and swell the resin support, improving accessibility of the reactive sites. The use of a polar reaction medium is particularly important for the efficient coupling of activated esters. nih.gov The addition of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst has been shown to significantly accelerate the coupling of Fmoc-amino acid pentafluorophenyl esters. nih.gov

The kinetics of the coupling can be influenced by the stability of the activated ester under the reaction conditions. While this compound is relatively stable, prolonged exposure to the basic conditions of the coupling reaction can lead to hydrolysis of the active ester, reducing the coupling efficiency. rsc.org Therefore, optimizing the coupling time is crucial. For some residues, the active ester can hydrolyze significantly after just a few hours. rsc.org

Strategies for Achieving High Coupling Yields in Challenging Sequences

The incorporation of arginine into a peptide sequence can be challenging due to the steric bulk of its side chain and protecting group. biotage.com In cases of "difficult couplings," which are often sequence-dependent, several strategies can be employed to improve the yield. researchgate.net

One common approach is "double coupling," where the coupling reaction is repeated to ensure complete acylation of the free amine. biotage.com This is particularly useful when coupling bulky residues like arginine or when synthesizing sequences known to be problematic. biotage.com Another strategy is to increase the concentration of the amino acid and coupling reagents, which can enhance the reaction rate. biotage.com

For particularly difficult sequences, the choice of activating agent and additives is critical. While this compound is a highly reactive ester, the use of more potent activating agents like HATU may be necessary in some instances. chempep.com However, this must be balanced with the increased risk of side reactions such as racemization. rsc.org The use of the Pmc protecting group on the arginine side chain is a standard approach, though it is known that its cleavage can be slow and may lead to side reactions, particularly with tryptophan-containing peptides. sigmaaldrich.compeptide.com The Pbf protecting group is often preferred as it is more readily cleaved. peptide.com

| Challenge | Strategy | Rationale |

| Steric Hindrance of Arginine | Double coupling | Ensures complete reaction by providing a second opportunity for the coupling to occur. biotage.com |

| Slow Reaction Rate | Increase reagent concentration | Increases the probability of molecular collisions, leading to a faster reaction. biotage.com |

| Difficult Sequences | Use of catalytic additives (e.g., HOBt) | Accelerates the coupling reaction. nih.gov |

| Side-chain protecting group issues | Careful selection of protecting group (e.g., Pmc vs. Pbf) | Pbf is generally easier to cleave than Pmc, reducing potential side reactions during deprotection. peptide.com |

Advanced Protecting Group Chemistry of Fmoc Arg Pmc Opfp

The Pmc Side-Chain Protecting Group: Acid Lability and Cleavage Characteristics

The Pmc group was developed to offer a more acid-labile alternative for arginine side-chain protection compared to earlier sulfonyl-based groups. peptide.com Its cleavage is typically achieved under the same moderately acidic conditions used for removing tert-butyl (tBu) based protecting groups, simplifying the final deprotection step in Fmoc SPPS. peptide.compeptide.com

Relative Acid Lability within the Sulfonyl-Based Arginine Protecting Group Series

The acid lability of sulfonyl-based protecting groups for the arginine side chain generally follows a well-defined trend. The Pmc group is significantly more acid-labile than older groups like tosyl (Tos) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr). peptide.comub.edu However, it is slightly less acid-labile than the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. peptide.comub.edu The increased electron-donating capacity of the aromatic ring system in Pmc and Pbf enhances their lability in acidic conditions, facilitating their removal with trifluoroacetic acid (TFA). ub.edu

The general order of increasing acid lability for common sulfonyl-based arginine protecting groups is as follows:

Tos < Mts < Mtr < Pmc < Pbf peptide.com

| Protecting Group | Abbreviation | Relative Acid Lability |

| Tosyl | Tos | Least Labile |

| 4-methoxy-2,6-dimethylbenzenesulphonyl | Mds | |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most Labile |

This table illustrates the general trend in acid lability among common sulfonyl-based arginine protecting groups.

Deprotection Kinetics of Pmc-Protected Arginine Residues

The cleavage of the Pmc group is typically accomplished using a standard TFA cleavage cocktail. peptide.com For a single Arg(Pmc) residue, a 20 to 30-minute treatment with 95% aqueous TFA at room temperature is often sufficient. peptide.com However, the presence of multiple Arg(Pmc) residues within a peptide sequence can necessitate longer deprotection times. peptide.comthermofisher.com In such cases, the deprotection can take more than four hours to reach completion. thermofisher.com The use of scavengers, such as thioanisole, can accelerate the deprotection of Arg(Pmc) with TFA. thermofisher.com

Investigation of Side Reactions Associated with Pmc Chemistry

Despite its advantages, the use of the Pmc group is associated with specific side reactions, particularly during the final TFA cleavage step.

Tryptophan Alkylation and Sulfonation During Pmc Cleavage

A significant side reaction during the deprotection of Arg(Pmc) is the modification of tryptophan (Trp) residues within the peptide sequence. peptide.comthermofisher.com The Pmc group, upon cleavage, can be transferred to the indole (B1671886) side chain of tryptophan, leading to both alkylation and sulfonation. thermofisher.comsigmaaldrich.com This modification can significantly reduce the yield of the desired peptide. peptide.com The extent of this side reaction is influenced by the proximity of the arginine and tryptophan residues in the peptide chain. google.com The use of large amounts of scavengers is necessary to suppress these by-products, although complete elimination can be challenging. thermofisher.com

Mitigation Strategies for Tryptophan Modification (e.g., use of Fmoc-Trp(Boc)-OH)

To minimize the alkylation and sulfonation of tryptophan during Pmc cleavage, the use of N-in-Boc protected tryptophan, Fmoc-Trp(Boc)-OH, is strongly recommended. thermofisher.compeptide.com The tert-butoxycarbonyl (Boc) group on the indole nitrogen effectively shields it from electrophilic attack by the carbocations generated from the Pmc group during TFA cleavage. nbinno.com Upon treatment with TFA, the Boc group is cleaved to form an N-in-carboxy indole, which continues to protect the tryptophan from modification. nbinno.com This strategy has been shown to be highly effective in preventing this common side reaction and improving the purity and yield of Trp-containing peptides. peptide.combachem.com

| Mitigation Strategy | Description | Efficacy |

| Use of Fmoc-Trp(Boc)-OH | The indole nitrogen of tryptophan is protected with a Boc group. | Highly effective in preventing both alkylation and sulfonation of the tryptophan side chain. thermofisher.compeptide.com |

| Addition of Scavengers | Nucleophilic reagents are added to the cleavage cocktail to trap reactive carbocations. | Can reduce the extent of tryptophan modification, but may not completely eliminate it. thermofisher.com |

This table outlines the primary strategies for mitigating tryptophan side reactions during Pmc deprotection.

δ-Lactam Formation in Arginine Derivatives during Activation and Coupling

Another potential side reaction involving arginine derivatives is the formation of a δ-lactam. This intramolecular cyclization can occur during the activation of the carboxylic acid of the Fmoc-Arg(Pmc)-OH for coupling. google.comgoogle.com The nucleophilic guanidino group of the arginine side chain can attack the activated carboxyl group, leading to the formation of a stable six-membered ring and preventing the desired peptide bond formation. This side reaction can be influenced by factors such as the choice of coupling reagents and the reaction temperature. google.com For instance, the use of carbodiimide-based activation methods may help minimize this side reaction compared to onium salt-based methods, especially at elevated temperatures. google.com

Orthogonal Protection Strategies Facilitated by Fmoc-Arg(Pmc)-OPfp

The synthesis of complex peptides, such as branched, cyclic, or site-specifically modified peptides, requires a sophisticated approach to protecting group chemistry. Orthogonal protection schemes are central to these strategies, allowing for the selective removal of one type of protecting group in the presence of others, which remain intact. chempep.comnih.gov The use of Nα-Fmoc-N(G)-2,2,5,7,8-pentamethylchroman-6-sulfonyl-L-arginine pentafluorophenyl ester, or this compound, is integral to many of these advanced synthetic routes. The Pmc (pentamethylchroman-6-sulfonyl) group provides robust protection for the arginine guanidinium (B1211019) side chain that is compatible with the widely used Fmoc/tBu strategy, while the OPfp (pentafluorophenyl) ester provides efficient activation for peptide bond formation. chempep.comunits.it

Compatibility with Fmoc/tBu Chemistry

The standard methodology for solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (tert-butyl) strategy. nih.gov This approach relies on the orthogonality between the base-labile Nα-Fmoc group, which is removed at each step of peptide chain elongation, and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), which are removed during the final cleavage step. chempep.comnih.gov this compound is fully compatible with this synthetic paradigm.

The key attributes that ensure this compatibility are:

Stability of the Pmc Group: The Pmc group is completely stable to the basic conditions required for the removal of the temporary Nα-Fmoc protecting group. dg.dk This deprotection is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), a process that is repeated after each coupling cycle. nih.gov The stability of the Pmc group under these conditions is essential to prevent premature deprotection of the arginine side chain during chain assembly.

OPfp Ester Reactivity: The pentafluorophenyl ester is a highly activated form of the amino acid, facilitating rapid and efficient coupling to the free N-terminal amine of the growing peptide chain on the solid support. chempep.com This high reactivity is crucial for achieving high yields, especially in sterically hindered couplings.

While the Pmc group is highly effective, its rate of cleavage can be slower than that of other sulfonyl-based arginine protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.compeptide.com In syntheses of peptides containing multiple arginine residues, cleavage times may need to be extended to ensure complete removal of all Pmc groups. thermofisher.com For instance, a 3-hour treatment with TFA might yield significantly less of the desired peptide when using Arg(Pmc) compared to Arg(Pbf) due to incomplete deprotection. peptide.compeptide.com

| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability | Key Features |

|---|---|---|---|

| Pmc (Pentamethylchroman-6-sulfonyl) | TFA / Scavengers (e.g., 95% TFA, H₂O, TIS) peptide.com | Moderate peptide.com | Compatible with Fmoc/tBu chemistry; may require extended cleavage times for multiple Arg residues. thermofisher.com |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA / Scavengers sigmaaldrich.compeptide.com | High (more labile than Pmc) peptide.compeptide.com | Faster cleavage than Pmc, preferred for peptides with multiple Arg residues or those containing Tryptophan. peptide.comresearchgate.net |

| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | Stronger acid conditions (e.g., TFA/Thioanisole) peptide.com | Low (less labile than Pmc) peptide.comthermofisher.com | Requires harsh cleavage conditions and prolonged reaction times, which can lead to side reactions. peptide.com |

Design of Differential Deprotection Schemes for Complex Peptide Architectures

The true power of this compound in advanced peptide chemistry is realized when it is used in concert with additional sets of orthogonal protecting groups. This allows for the design of differential deprotection schemes, where specific sites on a peptide can be unmasked and modified while the peptide remains anchored to the solid support and other protecting groups, including Pmc, remain in place. This capability is fundamental for creating complex architectures like branched peptides (for multivalent ligands or synthetic vaccines) and side-chain-to-side-chain or side-chain-to-terminus cyclic peptides (for conformational constraint).

The strategy involves incorporating amino acids with side chains protected by groups that are cleaved under unique conditions, distinct from the base-labile Fmoc group and the acid-labile Pmc/tBu groups. The stability of the Pmc group to these alternative cleavage conditions is paramount.

Examples of Orthogonal Protecting Groups Compatible with Fmoc-Arg(Pmc):

ivDde and Dde: These protecting groups are labile to dilute (2-5%) hydrazine (B178648) in DMF but are stable to both piperidine and TFA. This allows for the selective deprotection of a lysine (B10760008) or ornithine side chain [Fmoc-Lys(ivDde)-OH], which can then be used as an attachment point for another peptide chain, a lipid, or a fluorescent label. peptide.comnih.gov

Alloc: The allyloxycarbonyl group is removed by palladium(0) catalysis (e.g., Pd(PPh₃)₄) in the presence of a scavenger. chempep.compeptide.com It is stable to both piperidine and TFA, providing another orthogonal axis for selective deprotection of aspartic acid, glutamic acid, or lysine.

Mtt: The 4-methyltrityl group is labile to very mild acid, such as 1-2% TFA in dichloromethane (B109758) (DCM). peptide.com These conditions are typically not sufficient to cleave the Pmc or tBu groups, allowing for selective deprotection of lysine or histidine side chains.

By combining these building blocks, a synthetic chemist can orchestrate a multi-step synthesis on the solid phase. For example, a linear peptide containing Arg(Pmc), Lys(ivDde), and Asp(OAll) could be assembled. The ivDde group could be removed with hydrazine to attach a second peptide, followed by the removal of the All group with palladium to enable lactam bridge formation, all while the Arg(Pmc) and other tBu-protected residues remain unaffected. The final global deprotection with a standard TFA cocktail would then yield the complex, modified peptide.

| Protecting Group | Structure Class | Cleavage Reagent | Stability Towards Pmc/tBu Conditions | Commonly Used For |

|---|---|---|---|---|

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Vinylogous Urethane (B1682113) | 2-5% Hydrazine in DMF | Stable to piperidine and TFA | Lys, Orn, Dap, Dab peptide.com |

| Alloc (Allyloxycarbonyl) | Allyl-based | Pd(PPh₃)₄ / Scavenger peptide.com | Stable to piperidine and TFA chempep.com | Lys, Asp, Glu, Ser, Thr peptide.com |

| Mtt (4-Methyltrityl) | Trityl-based | 1-2% TFA in DCM | Stable to piperidine; quasi-orthogonal to Pmc/tBu peptide.com | Lys, Orn, His, Cys, Asn, Gln peptide.com |

| Azido (-N₃) | Azide | Thiols (e.g., DTT) or Phosphines (e.g., PPh₃) | Stable to piperidine and TFA (without thiol scavengers) | Side-chain of non-proteinogenic amino acids (e.g., Azido-lysine) |

Mechanistic Studies and Control of Chemical Integrity During Fmoc Arg Pmc Opfp Utilization

Stereochemical Fidelity in Coupling Reactions Involving Fmoc-Arg(Pmc)-OPfp

A paramount concern in peptide synthesis is the preservation of the defined stereochemistry at the α-carbon of each amino acid. Loss of stereochemical purity, known as racemization or epimerization, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity.

The principal mechanism for racemization of N-acyl amino acids during peptide bond formation involves the formation of a planar, achiral 5(4H)-oxazolone (or azlactone) intermediate. wiley-vch.de However, the use of Nα-urethane protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, is a cornerstone of modern SPPS precisely because it significantly suppresses this pathway. nih.govspbu.ru The electron-withdrawing nature of the urethane (B1682113) oxygen disfavors the formation of the oxazolone (B7731731) ring.

Despite this inherent protection, racemization can still occur, particularly when using highly activated carboxylic acid derivatives like pentafluorophenyl (OPfp) esters. wiley-vch.dersc.org The primary alternative pathway in Fmoc chemistry is direct enolization, where a base abstracts the proton directly from the α-carbon of the activated amino acid. wiley-vch.de This creates a planar enolate intermediate, and subsequent protonation can occur from either face, leading to a mixture of L- and D-isomers.

The rate of this base-catalyzed enolization is influenced by several factors:

Degree of Activation : Highly reactive esters, such as OPfp esters, increase the acidity of the α-proton, making it more susceptible to abstraction. rsc.org

Base Strength and Concentration : The presence of a base, either added to catalyze the coupling or as residual base from the previous Fmoc-deprotection step, can promote racemization. Tertiary amines like diisopropylethylamine (DIPEA) are known to induce racemization. chempep.com

Steric Hindrance : The bulky side chain of arginine, further enlarged by the Pmc protecting group, can offer some steric hindrance that may mitigate racemization compared to amino acids with smaller side chains.

Controlling epimerization is crucial for synthesizing high-purity peptides. Several methodological approaches have been developed to maintain stereochemical fidelity during the coupling of activated amino acids like this compound.

Base Selection and Stoichiometry : The choice and amount of base used during coupling are critical. Using a weaker or more sterically hindered base, such as collidine or N-methylmorpholine in place of DIPEA, is often recommended. chempep.com It is also crucial to avoid using a large excess of base.

Use of Additives : While more common for in-situ activation methods, the principle of using additives that can suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), is well-established. These additives can convert the initial active ester into a new, less reactive ester in situ, which may have a lower propensity for racemization.

Temperature Control : Performing coupling reactions at lower temperatures can reduce the rate of base-catalyzed epimerization.

Pre-activation Time : For in-situ coupling, minimizing the time the amino acid is in its activated state in the presence of base before being added to the resin can reduce the window for epimerization. The use of stable, isolable active esters like this compound circumvents this issue by allowing the coupling to proceed immediately upon its addition to the N-terminally deprotected peptide-resin. chempep.com

| Method | Principle | Application Notes |

| Controlled Base Use | Reduces the rate of α-proton abstraction. | Substitute DIPEA with collidine; use stoichiometric amounts rather than excess. chempep.com |

| Low Temperature | Slows the kinetics of the racemization reaction. | Perform coupling reactions at 0°C or room temperature, avoiding heat. escholarship.org |

| Use of Stable Active Esters | Minimizes exposure of the activated acid to base before coupling. | Fmoc-AA-OPfp and Fmoc-AA-ODhbt esters are stable and can be isolated, allowing for controlled reaction conditions. chempep.com |

| Flow Chemistry | Allows for precise control over reaction time and temperature. | Can improve chiral integrity by minimizing exposure to conditions that promote epimerization. escholarship.orgresearchgate.net |

Analysis of Racemization Pathways for α-Chiral Centers

Investigation of Peptide Chain-Dependent Side Reactions

Beyond the coupling reaction itself, the growing peptide chain can undergo several sequence-dependent side reactions. These reactions are often triggered by the reagents used in the cyclical deprotection and coupling steps of Fmoc-SPPS.

Aspartimide formation is a significant side reaction in Fmoc-SPPS that affects sequences containing aspartic acid (Asp). nih.gov The reaction is catalyzed by both bases (during Fmoc deprotection with piperidine) and acids (during final cleavage with TFA). iris-biotech.de It is particularly problematic for sequences where Asp is followed by a small or flexible amino acid, such as Gly, Asn, Ser, or Arg. nih.govresearchgate.net

The mechanism involves a nucleophilic attack by the nitrogen atom of the peptide bond following the Asp residue on the side-chain carboxyl group's β-carbon. This forms a five-membered succinimide (B58015) ring, known as an aspartimide. nih.goviris-biotech.de This intermediate is problematic for two reasons:

The α-carbon of the Asp residue is part of the flat succinimide ring, leading to epimerization. iris-biotech.de

The aspartimide ring can be re-opened by a nucleophile (e.g., piperidine (B6355638) from the deprotection solution or water). This ring-opening is not regiospecific and yields a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. nih.gov

Strategies for Prevention:

Modified Deprotection Conditions : Adding an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation. biotage.com Using weaker bases like piperazine (B1678402) has also been shown to suppress the side reaction. biotage.com

Bulky Side-Chain Protection for Asp : Using sterically bulkier protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 1,1-diisopropyl-ethyl (Die), can hinder the intramolecular cyclization. researchgate.net

Backbone Protection : The most effective strategy to completely prevent aspartimide formation is through backbone protection. A temporary, acid-labile group like 2,4-dimethoxybenzyl (Dmb) is attached to the nitrogen of the amino acid following the Asp residue, converting the secondary amide to a tertiary one and thus removing the nucleophilic nitrogen. nih.gov

| Asp-Xaa Sequence | Propensity for Aspartimide Formation |

| Asp-Gly | Very High (+++++) |

| Asp-Asn | High (+++) |

| Asp-Asp | Medium (++) |

| Asp-Arg | Medium (++) |

| Asp-Ser/Thr | Medium (++) |

| Table adapted from research findings on aspartimide-sensitive sequences. researchgate.net |

Diketopiperazine (DKP) formation is a major truncating side reaction that occurs at the dipeptide stage of SPPS. chempep.com After the second amino acid is coupled and its N-terminal Fmoc group is removed, the liberated terminal amino group can perform an intramolecular nucleophilic attack on the ester linkage that anchors the C-terminal amino acid to the resin. iris-biotech.de This attack cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating chain elongation. chempep.comiris-biotech.de

This side reaction is highly sequence-dependent and is particularly favored when the C-terminal or penultimate residue is proline, due to its propensity to adopt a cis-amide bond. chempep.comiris-biotech.de The basic conditions of Fmoc deprotection promote this reaction. nih.gov

Strategies for Control:

Use of Sterically Hindered Resins : Resins with bulky linkers, such as the 2-chlorotrityl chloride (CTC) resin, sterically hinder the intramolecular attack, significantly suppressing DKP formation. nih.gov

Coupling of Protected Dipeptides : Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first amino acid on the resin. This bypasses the vulnerable dipeptidyl-resin stage. However, care must be taken as the dipeptide itself can be prone to racemization during its activation. chempep.com

Modified Fmoc Deprotection : Studies have shown that alternative deprotection cocktails, such as a solution of 2% DBU and 5% piperazine in NMP, can drastically reduce DKP formation compared to the standard 20% piperidine in DMF. nih.gov

| Strategy | Mechanism | Key Advantage |

| 2-Chlorotrityl (CTC) Resin | Steric hindrance from the bulky trityl linker prevents intramolecular cyclization. | High suppression of DKP formation. nih.gov |

| Dipeptide Coupling | Bypasses the stage where a deprotected dipeptide is linked to the resin. | Effective for highly prone sequences. chempep.com |

| Modified Deprotection Reagent | Uses weaker or different bases to reduce the rate of cyclization. | Can significantly reduce DKP levels without changing the resin. nih.gov |

The conversion of arginine to ornithine is a potential side reaction during peptide synthesis, although it is less common than other issues like aspartimide or DKP formation. Ornithine is structurally similar to arginine but lacks the guanidinium (B1211019) group on its side chain. creative-proteomics.com Its formation represents a significant modification that can alter the peptide's structure, charge, and function.

One primary pathway for arginine-related side reactions during the coupling step is the intramolecular cyclization of an activated arginine derivative to form an unreactive δ-lactam. nih.govresearchgate.net This occurs when the guanidino group, if not sufficiently protected or if partially deprotonated, attacks the activated carboxyl group. The use of a robust side-chain protecting group like Pmc is designed to prevent this.

The conversion to ornithine within a peptide chain is more likely to occur under harsh cleavage conditions rather than during chain elongation. The mechanism involves the hydrolytic cleavage of the guanidinium group from the arginine side chain. While the guanidinium group is generally stable, prolonged exposure to strong acids during the final deprotection and cleavage from the resin can potentially lead to its degradation. Some studies on aging proteins have identified ornithine as a "decarbamidation product of arginine," suggesting a pathway for the loss of the guanidino moiety. researchgate.net

Furthermore, side reactions related to the cleavage of the Pmc protecting group itself must be considered. When the Pmc group is cleaved by TFA, it forms a reactive pentamethylchromanyl sulfonium (B1226848) ion. If not properly captured by scavengers, this cation can cause side reactions, most notably the sulfonation of tryptophan residues. sigmaaldrich.compeptide.com While direct conversion to ornithine is not the primary reported side reaction from Pmc cleavage, incomplete or harsh cleavage could potentially lead to unforeseen degradation pathways of the arginine side chain.

Strategies for Prevention:

Robust Side-Chain Protection : The use of the Pmc group, and the related Pbf group, is the primary strategy to prevent side reactions involving the guanidino group during synthesis. nih.govpeptide.com These groups are stable to the basic deprotection conditions but are labile to the final acid cleavage. peptide.com

Optimized Cleavage Conditions : Using an optimized cleavage cocktail with effective scavengers (e.g., water, triisopropylsilane, ethanedithiol) is crucial. Scavengers trap the reactive cations generated during the removal of the Pmc and other protecting groups, preventing them from modifying sensitive residues. thermofisher.com

Controlled Cleavage Time : Minimizing the exposure time to strong acid (TFA) to what is necessary for complete deprotection can reduce the risk of all acid-catalyzed side reactions, including the potential degradation of the arginine side chain. thermofisher.com

Applications of Fmoc Arg Pmc Opfp in the Synthesis of Specialized Peptides and Peptidomimetics

Synthesis of Arginine-Rich Peptide Sequences

Arginine-rich peptides, known for their roles in cellular uptake and interactions with nucleic acids, present unique synthetic challenges. The repeated incorporation of arginine can lead to aggregation and incomplete reactions. The use of Fmoc-Arg(Pmc)-OPfp can be advantageous in these syntheses. The Pmc group provides robust protection for the guanidino function, preventing side reactions, while the OPfp ester promotes rapid and efficient coupling, which is crucial when adding multiple arginine residues. ub.edursc.orgnih.gov

However, the acid lability of the Pmc group is a key consideration. While it is designed to be removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), the efficiency of its removal can be affected by the number of arginine residues. peptide.comthermofisher.com For peptides with a high arginine content, longer deprotection times or stronger acidic conditions may be necessary, which can potentially lead to side reactions with other sensitive amino acids in the sequence. peptide.comthermofisher.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, being more rapidly cleaved, is sometimes preferred for synthesizing peptides with a high density of arginine residues. peptide.comchempep.com

| Protecting Group | Key Feature | Application Note |

| Pmc | Acid-labile sulfonyl group | Suitable for many arginine-containing peptides, but cleavage can be slow in arginine-rich sequences. peptide.comthermofisher.com |

| Pbf | More acid-labile than Pmc | Often preferred for peptides with high arginine content due to faster deprotection. peptide.comchempep.com |

| Mtr | Less acid-labile than Pmc/Pbf | Requires longer deprotection times, potentially up to 12 hours with multiple residues. thermofisher.com |

Integration into Peptides with Sensitive Residues (e.g., Tryptophan, Cysteine, Methionine)

The synthesis of peptides containing sensitive residues like tryptophan, cysteine, and methionine requires careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.

Tryptophan: A significant challenge when using Pmc-protected arginine in peptides containing tryptophan is the potential for the Pmc group to reattach to the tryptophan indole (B1671886) ring during the final TFA cleavage step, a side reaction known as tryptophan alkylation. peptide.comsigmaaldrich.com This can significantly reduce the yield of the desired peptide. peptide.com To mitigate this, scavengers are typically added to the cleavage cocktail. peptide.comsigmaaldrich.com Alternatively, using the Pbf protecting group for arginine can reduce the extent of tryptophan alkylation. peptide.com The use of Boc protection on the tryptophan indole nitrogen (Fmoc-Trp(Boc)-OH) is also a highly effective strategy to prevent this side reaction. sigmaaldrich.com

| Sensitive Residue | Potential Side Reaction with Arg(Pmc) | Mitigation Strategy |

| Tryptophan | Alkylation by the Pmc group during cleavage. peptide.com | Use of scavengers, Arg(Pbf), or Trp(Boc). peptide.comsigmaaldrich.com |

| Cysteine | Oxidation during cleavage. peptide.comnih.gov | Addition of scavengers like EDT to the cleavage cocktail. sigmaaldrich.com |

| Methionine | Oxidation during cleavage. peptide.com | Addition of scavengers to the cleavage cocktail. sigmaaldrich.com |

Utility in Automated Solid-Phase Peptide Synthesis Systems

Automated peptide synthesizers are standard tools in modern peptide chemistry, enabling the efficient and reliable production of peptides. nih.govunc.edu this compound is well-suited for use in these automated systems. As a pre-activated ester, it eliminates the need for in-situ activation steps at each coupling cycle, which simplifies the synthetic protocol and can reduce the risk of side reactions associated with coupling reagents. wikipedia.org

The crystalline and stable nature of many Fmoc-amino acid-OPfp esters makes them easy to handle and dispense by automated systems. nih.gov The rapid coupling kinetics of pentafluorophenyl esters are also a significant advantage in automated SPPS, where reaction times are often minimized to improve throughput. highfine.com However, it is noted that activated Fmoc-Arg(Pmc) solutions can be prone to decomposition and may need to be freshly prepared. researchgate.net

Application in High-Throughput and Array-Based Peptide Synthesis

High-throughput synthesis platforms and peptide arrays are powerful tools for drug discovery, epitope mapping, and proteomics research, allowing for the parallel synthesis of hundreds or even thousands of peptides. unc.edunih.govresearchgate.net The use of pre-activated esters like this compound is particularly beneficial in these applications.

In techniques like the SPOT synthesis method, solutions of activated amino acids are spotted onto a membrane support to generate peptide arrays. researchgate.net Laser printer-based methods have also been developed that use Fmoc-amino acid-OPfp esters embedded in toner particles to deliver the building blocks to specific locations on a synthesis support. nih.govresearchgate.net The high reactivity and stability of the OPfp ester are critical for the success of these methods, ensuring efficient coupling in a miniaturized and parallel format. nih.govresearchgate.net This enables the rapid generation of large peptide libraries for various screening and research purposes. nih.gov

Analytical Methodologies for Process Monitoring and Product Characterization in Fmoc Arg Pmc Opfp Based Synthesis

Real-time Monitoring of Coupling Efficiency (e.g., Kaiser Test, Conductivity)

Ensuring the complete coupling of each amino acid is paramount to prevent the formation of deletion sequences, which are challenging to remove during purification. iris-biotech.de Real-time or near-real-time monitoring methods are employed directly on the peptidyl-resin to assess the progress of the coupling reaction involving Fmoc-Arg(Pmc)-OPfp.

Kaiser Test: The Kaiser test, or ninhydrin (B49086) test, is a widely used qualitative method to detect the presence of free primary amines on the resin. peptide.com A few beads of the peptidyl-resin are sampled after the coupling step and treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol. iris-biotech.de The reaction's outcome indicates the coupling's completeness:

Positive Result (Intense Blue Beads): Indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. peptide.com In such cases, a second coupling step is necessary to drive the reaction to completion. peptide.com

Negative Result (Yellow/Colorless Beads): Shows the absence of free primary amines, confirming that the coupling of this compound was successful. iris-biotech.de

It is important to note that the Kaiser test is not reliable for secondary amines, such as when proline is the N-terminal residue. peptide.com Additionally, excessive heating during the test can sometimes cause premature Fmoc-group removal, leading to a false-positive result. peptide.com

Table 1: Interpretation of Kaiser Test Results in SPPS

| Bead Color | Interpretation | Action Required |

| Intense Blue | Incomplete Coupling (Free Amines Present) iris-biotech.depeptide.com | Recouple with fresh reagents or extend coupling time. nih.gov |

| Yellow / Colorless | Complete Coupling (No Free Amines) iris-biotech.de | Proceed to the next Fmoc-deprotection step. |

| Brownish Red | N-terminal Proline (Test is unreliable) chempep.com | Use an alternative test, such as the chloranil (B122849) or isatin (B1672199) test. peptide.com |

Conductivity Monitoring: An alternative, automated method for real-time monitoring of both coupling and deprotection reactions in Fmoc-SPPS is the measurement of electrical conductivity. bachem.comnih.gov During the coupling of an activated amino acid like this compound, acidic species are consumed, leading to a change in the conductivity of the reaction solvent. nih.gov By adding a sterically hindered base to the aprotic polar solvents used in synthesis, the acids formed during the reactions become ionized, generating a measurable conductance signal. nih.gov Monitoring these changes allows for the real-time determination of the reaction's endpoint, ensuring complete conversion without compromising coupling efficiency. bachem.comnih.gov This technique is particularly valuable in automated synthesizers, where it allows for dynamic adjustment of reaction times. bachem.com

Advanced Chromatographic and Spectroscopic Techniques for Product Analysis

Following cleavage from the solid support and deprotection of side chains, the crude peptide product undergoes rigorous analysis to confirm its identity and assess its purity. sigmaaldrich.com High-Performance Liquid Chromatography and Mass Spectrometry are the cornerstone techniques for this characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of the synthesized peptide. nih.gov The crude peptide is dissolved in an appropriate solvent and injected into the HPLC system. Separation is typically achieved on a C18 column using a gradient of water and acetonitrile (B52724) (ACN), both containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov

The principle of RP-HPLC relies on the differential partitioning of the peptide and any impurities between the nonpolar stationary phase (the C18 column) and the polar mobile phase. As the concentration of the organic solvent (ACN) in the mobile phase increases, molecules are eluted from the column based on their hydrophobicity. The peptide product and impurities are detected by a UV detector, commonly at wavelengths of 215-220 nm, which corresponds to the absorbance of the peptide backbone. dg.dk

A successful synthesis is indicated by a single major peak in the chromatogram, representing the target peptide. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. dg.dk Impurities, such as deletion sequences (from incomplete coupling) or sequences with remaining protecting groups, will typically have different retention times and appear as separate, smaller peaks. chempep.com

Table 2: Typical RP-HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm particle size nih.gov | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 0.1% TFA in Water nih.govnih.gov | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) nih.govnih.gov | Organic modifier; elutes the peptide from the column. |

| Gradient | Linear gradient, e.g., 0-60% B over 40 min nih.gov | Gradually increases mobile phase hydrophobicity to elute components. |

| Flow Rate | ~1 mL/min | Controls the speed of the separation. |

| Detection | UV at 215 nm dg.dk | Detects the peptide bonds for quantification. |

Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry (MS) is an indispensable tool used in conjunction with HPLC to analyze the final peptide product. It provides a precise measurement of the molecular weight of the components eluted from the HPLC, allowing for unequivocal confirmation of the target peptide's identity and the characterization of impurities. chempep.com

Molecular Weight Confirmation: The primary use of MS is to verify that the major peak observed in the HPLC chromatogram corresponds to the correct peptide. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. nih.govnih.govimperial.ac.uk The experimentally measured mass-to-charge ratio (m/z) of the main product is compared to the calculated theoretical molecular weight of the desired peptide sequence. A match between the observed and calculated mass confirms a successful synthesis. imperial.ac.uk For example, a peptide synthesized using this compound would be expected to have a specific mass increase corresponding to the arginine residue after cleavage of the Pmc group.

Impurity Identification: MS is also crucial for identifying the nature of impurity peaks seen in the HPLC trace. By analyzing the molecular weights of these minor components, their origin can often be deduced. chempep.com Common impurities in syntheses involving arginine include:

Deletion Peptides: Peptides lacking one or more amino acids due to incomplete coupling. Their molecular weight will be lower than the target peptide by the mass of the missing residue(s).

Incomplete Deprotection: Peptides still carrying side-chain protecting groups (e.g., the Pmc group on arginine or tBu on other residues). sigmaaldrich.com This results in a higher molecular weight than the final product.

Side-Reaction Products: Modifications such as aspartimide formation or oxidation of sensitive residues like methionine can lead to predictable mass changes. chempep.com

Table 3: Common Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine pentafluorophenyl ester |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| OPfp | Pentafluorophenyl ester |

| Arg | Arginine |

| HPLC | High-Performance Liquid Chromatography |

| MS | Mass Spectrometry |

| TFA | Trifluoroacetic acid |

| ACN | Acetonitrile |

| DMF | Dimethylformamide |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| DIPEA | N,N-Diisopropylethylamine |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| tBu | tert-Butyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry |

Future Research Directions and Challenges in the Application of Fmoc Arg Pmc Opfp

Development of Novel Arginine Protecting Groups and Activated Esters with Enhanced Properties

The Pmc group, while effective, is not without its drawbacks. Its removal requires strong acidic conditions, which can be problematic for sensitive peptides. Furthermore, the cleaved Pmc cation can lead to side reactions, such as the alkylation of tryptophan residues. frontiersin.orgacs.org Research is actively pursuing alternatives with improved lability and fewer side reactions.

One of the most widely adopted alternatives is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. ru.nl Pbf is conceptually similar to Pmc but is more acid-labile, allowing for faster and cleaner deprotection, which is particularly advantageous for peptides containing multiple arginine residues or tryptophan. acs.orgru.nlrsc.org Another promising candidate is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which demonstrates even greater acid sensitivity than Pbf, further streamlining the deprotection process. ru.nlchemrxiv.orgrsc.org More recently, the nitro (NO2) protecting group has been revisited. It offers the distinct advantage of preventing the formation of δ-lactam, a significant side-reaction during arginine incorporation, and can be removed under mild, orthogonal conditions. rsc.orgmdpi.com

On the activation front, while OPfp esters are stable and effective, the quest for "superactive" esters continues, especially for sterically hindered couplings or "difficult sequences" where standard reagents may fail. acs.orgacs.org Research into novel activating agents aims to accelerate coupling times and minimize racemization, a critical issue that can compromise the biological activity of the final peptide. mdpi.com Concepts such as triazine-based "superactive esters" have been proposed, which are thought to operate through a more favorable reaction mechanism, leading to faster and more efficient coupling. nih.gov Furthermore, the in-situ generation of active esters using coupling reagents like HATU, HBTU, and PyBOP is a common alternative to using pre-activated OPfp esters, offering flexibility but also introducing its own set of variables to control. acs.orgamidetech.com

| Protecting Group | Key Features | Cleavage Conditions | Primary Advantages | Notable Disadvantages |

| Pmc | Standard sulfonyl-type group. | Strong acid (e.g., high % TFA). acs.org | Well-established, effective protection. | Slow cleavage for multiple Arg residues; can cause Trp alkylation. acs.orgru.nlrsc.org |

| Pbf | More acid-labile than Pmc. | Milder acid conditions, shorter times than Pmc. ru.nl | Faster deprotection; reduced Trp alkylation. acs.orgru.nl | Can still require extended cleavage for Arg-rich peptides. ru.nl |

| MIS | More acid-labile than Pbf. | Very mild acid conditions. chemrxiv.orgrsc.org | Rapid deprotection kinetics. ru.nl | Deprotection by-product can co-precipitate with peptide. ru.nl |

| NO2 | Orthogonal protection. | Mild reduction (e.g., SnCl2). rsc.org | Prevents δ-lactam formation; stable. rsc.org | Requires a separate, non-acidic deprotection step. |

Addressing Residual Challenges in the Synthesis of Highly Complex or Difficult Peptide Sequences

The synthesis of long or complex peptides remains a significant hurdle, even with optimized reagents like Fmoc-Arg(Pmc)-OPfp. Several key challenges persist:

On-resin Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, leading to intermolecular aggregation. This can physically block reactive sites, hindering both the removal of the Fmoc group and the subsequent amino acid coupling, resulting in truncated or deletion sequences. nih.govslideshare.net

Aspartimide Formation: This is a notorious side reaction in Fmoc-based SPPS. The aspartic acid side chain can cyclize under the basic conditions used for Fmoc removal, leading to the formation of a five-membered ring (aspartimide). This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl isomer, which is often difficult to separate from the target product. ru.nlnih.gov

Incomplete Deprotection and Coupling: The bulky nature of the Pmc group and the arginine side chain itself can create steric hindrance, making the coupling of arginine to another bulky residue particularly challenging. nih.gov This can lead to incomplete reactions that necessitate "double coupling" (repeating the coupling step) to drive the reaction to completion. nih.gov Similarly, removing the Pmc group from peptides with many arginine residues can require prolonged exposure to strong acid, which can damage sensitive parts of the peptide. ru.nlrsc.org

Racemization: During the activation of the carboxylic acid group, there is a risk of losing the stereochemical integrity of the amino acid's α-carbon. This is a significant concern as the biological activity of peptides is highly dependent on their specific three-dimensional structure. mdpi.com

To combat these issues, researchers are developing novel strategies. The use of "synthesis tags," such as a temporary, cleavable poly-arginine chain, has been shown to improve the solubility of the growing peptide and disrupt aggregation. nih.gov The development of backbone-protected amino acid derivatives, which shield the amide bond itself from side reactions, offers another powerful tool against issues like aspartimide formation. ru.nl

Green Chemistry Approaches in this compound Synthesis and Usage

The principles of green chemistry are increasingly influencing the field of peptide synthesis, which traditionally relies on large volumes of hazardous solvents. frontiersin.org The synthesis and use of this compound are intrinsically linked to solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are facing increasing regulatory scrutiny due to their toxicity. gyrosproteintechnologies.comchimia.ch

Future research is focused on several key areas to make peptide synthesis more sustainable:

Greener Solvents: A major push is underway to replace hazardous solvents with more environmentally benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentylmethyl ether (CPME), and γ-valerolactone (GVL) are being actively investigated as replacements for DMF and DCM in various steps of SPPS. gyrosproteintechnologies.comchimia.ch

Solvent Reduction: Beyond replacement, strategies to simply use less solvent are being developed. This includes process optimization and the design of synthetic cycles that combine steps like coupling and deprotection to eliminate the need for intermediate washing, thereby drastically reducing solvent consumption.

Aqueous SPPS: The ultimate green solvent is water. Research into aqueous solid-phase peptide synthesis (ASPPS) aims to perform the entire synthesis in water. This requires the development of water-soluble protecting groups and reagents, representing a fundamental shift from traditional organic-phase synthesis.

Sustainable Reagents: The synthesis of the protecting groups and activating esters themselves is also under review. Developing synthetic routes that are more atom-economical and use less hazardous materials is a key long-term goal.

| Solvent | Classification | Use in SPPS | Notes |

| DMF, NMP, DCM | Hazardous | Standard solvents for coupling, washing, deprotection. | Effective but pose health and environmental risks. frontiersin.orggyrosproteintechnologies.com |

| 2-MeTHF | Greener Alternative | Replacement for DMF/DCM in coupling and washing. gyrosproteintechnologies.comchimia.ch | Shows good performance, especially with certain resins. gyrosproteintechnologies.com |

| CPME | Greener Alternative | Replacement for DMF/DCM; also for peptide precipitation. gyrosproteintechnologies.comchimia.ch | Found to be substantially less toxic than DMF or NMP. gyrosproteintechnologies.com |

| Propylene Carbonate (PC) | Greener Alternative | Can be used for all steps (coupling, deprotection, washing). chimia.ch | Offers potential for recycling as a single-solvent system. chimia.ch |

| Water | Ideal Green Solvent | The focus of Aqueous SPPS (ASPPS). | Requires redesign of protecting groups and reagents. |

Computational Chemistry Insights into Reactivity and Selectivity of this compound

Computational chemistry and molecular modeling are emerging as powerful tools to understand and predict the behavior of molecules in SPPS, moving beyond simple trial-and-error experimentation. nih.gov For a compound like this compound, these methods offer several avenues for future investigation.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways at the quantum mechanical level. frontiersin.orgnih.gov This allows researchers to understand the detailed mechanism of peptide bond formation by the OPfp ester, including the structure of transition states and the energetics of the reaction. Such insights can guide the design of more reactive and selective activated esters. ru.nl Similarly, DFT can be used to study the mechanism of Pmc group cleavage, potentially identifying the factors that lead to unwanted side reactions like tryptophan alkylation and informing the design of cleaner-cleaving protecting groups.

Molecular dynamics (MD) simulations can model the behavior of the entire peptidyl-resin system over time. This is particularly valuable for studying sequence-dependent aggregation. By simulating how a growing peptide chain, including bulky residues like Arg(Pmc), folds and interacts with itself and neighboring chains on the resin, researchers can predict which sequences are likely to be "difficult" and test strategies to prevent aggregation in silico before attempting them in the lab. slideshare.net

Recently, machine learning and deep learning models have been applied to large datasets generated from automated peptide synthesizers. nih.gov By analyzing thousands of coupling and deprotection cycles, these models can learn to predict the outcome of a reaction based on the amino acid sequence and reaction conditions. nih.gov In the future, such models could be used to optimize the use of this compound in real-time, adjusting coupling times or reagent concentrations on the fly to maximize the yield and purity of the final peptide product.

Q & A

Q. What is the role of the Pmc protecting group in Fmoc-Arg(Pmc)-OPfp during solid-phase peptide synthesis (SPPS)?

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidine side chain of arginine during SPPS to prevent undesired side reactions, such as nucleophilic attack during coupling. It is removed under trifluoroacetic acid (TFA) cleavage conditions (1–3 hours), making it compatible with standard Fmoc-deprotection protocols . Compared to other protecting groups (e.g., Pbf), Pmc offers moderate acid lability, balancing stability during synthesis and efficient removal .

Q. What are the recommended protocols for activating this compound in peptide couplings?

this compound is pre-activated as a pentafluorophenyl (OPfp) ester, which enhances coupling efficiency by reducing steric hindrance. Standard protocols involve dissolving the compound in dimethylformamide (DMF) at 12.5 mmol/25 mL for optimal solubility. Coupling reactions typically use 2–4 equivalents of the activated ester with 1.2 equivalents of a base like N,N-diisopropylethylamine (DIPEA) .

Q. How should researchers handle solubility challenges with this compound in SPPS?

The compound dissolves readily in DMF (12.5 mmol/25 mL) but may precipitate in dichloromethane (DCM) or N-methylpyrrolidone (NMP). For problematic sequences, pre-activation in DMF followed by dilution with DCM (up to 50% v/v) improves solubility without compromising coupling efficiency .

Advanced Research Questions

Q. How can researchers mitigate δ-lactam formation during this compound incorporation?

δ-Lactam formation occurs when the unprotected α-amine reacts with the activated ester. To suppress this, use a two-step activation strategy: (1) pre-activate this compound with 1.1 equivalents of DIC (N,N'-diisopropylcarbodiimide) and OxymaPure in DMF, and (2) add the mixture to the resin-bound peptide. HPLC monitoring of the supernatant is critical to detect residual unreacted amino acid .

Q. What comparative advantages do Pmc and Pbf groups offer in arginine protection?

Q. How can coupling efficiency be optimized for sterically hindered sequences using this compound?

- Extended Reaction Time: Increase coupling duration to 12+ hours for difficult residues (e.g., Pro or bulky amino acids) .

- Microwave Assistance: Apply microwave irradiation (30–50°C, 10–20 W) to enhance kinetic energy and reduce steric hindrance.

- Double Coupling: Perform sequential couplings with fresh reagent to ensure >98% incorporation, verified by Kaiser or chloranil tests .

Q. What analytical methods are recommended for detecting side products during Pmc deprotection?

Q. How does solvent choice impact the stability of this compound during long-term storage?

Store the compound as a lyophilized powder at 15–25°C in airtight, desiccated containers. Avoid DCM or ethers, which accelerate ester hydrolysis. Stability studies show >95% purity retention after 12 months under these conditions .

Methodological Best Practices

- Deprotection Validation: After TFA cleavage, confirm Pmc removal via LC-MS (loss of 316.4 Da). Incomplete deprotection may require extended cleavage times (up to 4 hours) with scavengers like triisopropylsilane (TIS) .

- Cross-Validation: Compare Pmc performance with Pbf in parallel syntheses to evaluate sequence-specific alkylation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。